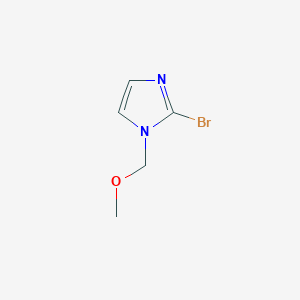

2-Bromo-1-(methoxymethyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Bromo-1-(methoxymethyl)-1H-imidazole” is a chemical compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “2-Bromo” part indicates a bromine atom is attached to the second carbon of the imidazole ring. The “1-(methoxymethyl)” part means a methoxymethyl group (-CH2OCH3) is attached to the first carbon of the imidazole ring .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of an imidazole ring with a bromine atom attached to one carbon and a methoxymethyl group attached to another carbon . The exact structure and properties would depend on the specific arrangement of these atoms and groups.

Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving “this compound”. The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom and the electron-donating methoxymethyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

A study presented a detailed analysis of the reactivity of newly synthesized imidazole derivatives, focusing on their spectroscopic characterization and computational study to understand their reactive properties. These derivatives showed potential for electrophilic attack, highlighting their utility in synthetic chemistry for creating complex molecules (Hossain et al., 2018). Another research effort described the synthesis of imidazole derivatives through a solvent-free pathway, demonstrating their antimicrobial activity and significant hyperpolarizability, indicating their potential in nonlinear optical materials (Thomas et al., 2018).

Catalytic and Material Applications

Research into the synthesis of imidazole-4(5)-carboxylic acid derivatives revealed their utility in generating novel organic compounds, suggesting their potential role as intermediates in organic synthesis (Dumpis et al., 2003). Another study focused on the creation of novel heterocyclic systems through regioselective reactions, underscoring the versatility of imidazole derivatives in synthesizing biologically active molecules (Amosova et al., 2018).

Biomedical Research

A fascinating application is found in the synthesis of new nucleoside analogues from imidazole derivatives, showcasing their potential in antibacterial and antifungal therapies (Al-Mouamin & Mehdi, 2016). Additionally, the conversion of 2-mercapto-1-methyl-imidazoline to 2-bromo-1-methyl-imidazole for assembling a tetranuclear Cu(II) cluster suggests applications in coordination chemistry and possibly in creating novel catalysts (Lobana et al., 2011).

Wirkmechanismus

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as free radical bromination and nucleophilic substitution .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unclear .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 2-bromo-1-(methoxymethyl)-1h-imidazole is currently unavailable .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “2-Bromo-1-(methoxymethyl)-1H-imidazole” would depend on its potential applications. If it has promising properties for use in fields like pharmaceuticals, materials science, or chemical synthesis, further studies could be conducted to explore these possibilities .

Eigenschaften

IUPAC Name |

2-bromo-1-(methoxymethyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-9-4-8-3-2-7-5(8)6/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENSQFWFMFEKCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CN=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]acetamide](/img/structure/B2946928.png)

![methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2946930.png)

![4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2946934.png)

![6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one](/img/structure/B2946935.png)

![4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2946937.png)

![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946938.png)

![(4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2946940.png)

![N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2946946.png)

![11-(2,5-dimethylfuran-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2946949.png)

![Spiro[2.4]heptan-6-ylmethanol](/img/structure/B2946950.png)